1-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea
Overview
Description
1-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea is a complex organic compound that features both oxazole and triazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
The synthesis of 1-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the triazole ring: This is usually done via cycloaddition reactions.
Coupling of the oxazole and triazole rings: This step involves the formation of the urea linkage between the two heterocycles.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the oxazole or triazole rings.
Reduction: This can lead to the formation of different derivatives with altered biological activities.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving oxazole and triazole rings.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea involves its interaction with specific molecular targets. The oxazole and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other oxazole and triazole derivatives. What sets 1-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea apart is its unique combination of these two heterocycles, which can result in distinct biological activities and applications. Some similar compounds are:
1,2,4-Triazole derivatives: Known for their antifungal and antibacterial properties.
Oxazole derivatives: Known for their anti-inflammatory and anticancer activities.
Properties
IUPAC Name |
1-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2/c1-6-3-7(17-14-6)4-15(2)9(16)12-8-10-5-11-13-8/h3,5H,4H2,1-2H3,(H2,10,11,12,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGWWSGUQVUPAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN(C)C(=O)NC2=NC=NN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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